molecular formula C9H9Cl2NO2 B12116373 3-Amino-3-(2,6-dichlorophenyl)propanoic acid

3-Amino-3-(2,6-dichlorophenyl)propanoic acid

Cat. No.: B12116373
M. Wt: 234.08 g/mol
InChI Key: FJJTUPBXHKDPTC-UHFFFAOYSA-N
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Description

3-Amino-3-(2,6-dichlorophenyl)propanoic acid is an organic compound with the molecular formula C9H9Cl2NO2 It is a derivative of propanoic acid, featuring an amino group and two chlorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2,6-dichlorophenyl)propanoic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the hydrolysis of the amine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,6-dichlorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

3-Amino-3-(2,6-dichlorophenyl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,6-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
  • 3-Amino-3-(p-tolyl)propanoic acid
  • 3-(2-Aminoethoxy)propanoic acid

Uniqueness

3-Amino-3-(2,6-dichlorophenyl)propanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

3-amino-3-(2,6-dichlorophenyl)propanoic acid

InChI

InChI=1S/C9H9Cl2NO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)

InChI Key

FJJTUPBXHKDPTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)Cl

Origin of Product

United States

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